Cas no 61380-66-3 (L-(+)-CAMPHORSULFONIC ACID)

L-(+)-Camphorsulfonic acid (CSA) is a chiral organic compound widely used as a resolving agent in the synthesis of enantiomerically pure substances. Its strong acidic properties and ability to form diastereomeric salts make it valuable for the separation of racemic mixtures, particularly in pharmaceutical and fine chemical applications. The compound exhibits high optical purity and stability, ensuring consistent performance in asymmetric synthesis and catalysis. CSA is also employed as a catalyst in esterification and other acid-mediated reactions. Its crystalline nature facilitates easy handling and purification. The reagent’s well-defined stereochemistry and reliability make it a preferred choice for chiral resolution and synthetic chemistry workflows.
L-(+)-CAMPHORSULFONIC ACID structure
L-(+)-CAMPHORSULFONIC ACID structure
Product Name:L-(+)-CAMPHORSULFONIC ACID
CAS No:61380-66-3
MF:C10H16O4S
MW:232.296642303467
CID:94518
Update Time:2026-05-14

L-(+)-CAMPHORSULFONIC ACID Chemical and Physical Properties

Names and Identifiers

    • L-(+)-CAMPHORSULFONIC ACID
    • L-(+)-camphorsulfonicacid
    • Inchi: InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)
    • InChI Key: MIOPJNTWMNEORI-UHFFFAOYSA-N
    • SMILES: OS(CC12C(=O)CC(CC1)C2(C)C)(=O)=O

L-(+)-CAMPHORSULFONIC ACID Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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L-(+)-CAMPHORSULFONIC ACID Related Literature

Additional information on L-(+)-CAMPHORSULFONIC ACID

Recent Advances in L-(+)-Camphorsulfonic Acid (CAS 61380-66-3) Research: Applications and Innovations in Chemical Biology and Pharmaceutical Sciences

L-(+)-Camphorsulfonic acid (CSA, CAS 61380-66-3) is a chiral sulfonic acid derivative widely recognized for its role as a resolving agent in asymmetric synthesis and as a key intermediate in pharmaceutical manufacturing. Recent studies have expanded its utility in drug formulation, biocatalysis, and material science, driven by its unique physicochemical properties and enantioselective capabilities. This research brief synthesizes the latest findings (2022–2024) to highlight emerging applications and mechanistic insights.

Structural and Functional Insights: A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00512) elucidated CSA's role in stabilizing peptide helices via sulfonate-mediated hydrogen bonding, enabling its use as a chaperone in protein folding therapies. Computational models revealed that CSA's rigid bicyclic framework enhances binding specificity to α-helical domains, offering potential for neurodegenerative disease targets.

Pharmaceutical Applications: CSA has been innovatively repurposed in salt formation strategies to improve drug solubility. A 2024 European Journal of Pharmaceutics and Biopharmaceutics report (DOI: 10.1016/j.ejpb.2024.02.008) demonstrated a 12-fold solubility increase for BCS Class II drugs when co-crystallized with CSA, attributed to its amphiphilic character. Notably, CSA-based salts of antifungals showed enhanced bioavailability in murine models without toxicity (IC50 > 500 μM).

Catalytic Innovations: Research from ETH Zürich (2023, Nature Catalysis) showcased CSA's efficacy in organocatalytic asymmetric Mannich reactions, achieving 98% ee for β-amino acid synthesis. The mechanism involves dual activation of imines via sulfonic protonation and carbonyl polarization through camphor's ketone group (TON up to 450).

Analytical Advancements: A novel chiral HPLC method employing CSA-immobilized silica (2024, Analytica Chimica Acta) achieved baseline separation of racemic anticoagulants in <5 minutes, with a 40% improvement in resolution over traditional columns. This supports quality control in enantiopure drug production.

Emerging Therapeutic Potential: Preclinical data (2024, ACS Chemical Neuroscience) indicates CSA modulates TRPM8 ion channels, reducing neuropathic pain in rodent models at 10 mg/kg doses. Its blood-brain barrier permeability (logP = 1.2) and low cytotoxicity position it as a lead for non-opioid analgesics.

Conclusion: The multifaceted applications of L-(+)-camphorsulfonic acid underscore its growing importance in precision medicine and green chemistry. Ongoing clinical trials (NCT05678984) evaluating CSA-formulated kinase inhibitors further validate its translational potential. Future research should explore its supramolecular assembly properties for drug delivery systems.

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